molecular formula C23H24N2O4 B12177303 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B12177303
M. Wt: 392.4 g/mol
InChI Key: FVBBRCOPZGPXHO-UHFFFAOYSA-N
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Description

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-8-9-20(13-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28)

InChI Key

FVBBRCOPZGPXHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Scientific Research Applications

The compound 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Molecular Formula

  • C23H22N2O4
  • Molecular Weight: 390.4 g/mol

Structural Characteristics

The compound features a piperidine ring, an indole moiety, and a benzyloxy group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Research has indicated that compounds similar to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The indole structure is known for its role in various pharmacological activities, making this compound a subject of interest in drug design.

Case Study: Anti-Cancer Activity

A study evaluated the anti-cancer properties of related indole derivatives, demonstrating that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. This suggests that the compound may possess similar therapeutic potential.

Neuropharmacology

The piperidine component of the compound is associated with neuroactive properties. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety.

Case Study: Neuroprotective Effects

A case study reported that piperidine derivatives exhibited neuroprotective effects in animal models of neurodegeneration. The study highlighted the importance of structural modifications in enhancing bioactivity, indicating that 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid could be further investigated for similar effects.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis pathways are valuable for researchers focusing on developing new synthetic methodologies or exploring structure-activity relationships.

Data Table: Synthesis Pathways

StepReagents/ConditionsYield (%)Comments
1Indole derivative + Acetic anhydride85Key step for indole formation
2Piperidine + Acetic acid90Formation of piperidine ring
3Coupling reaction75Final assembly of the compound

Mechanism of Action

Biological Activity

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound notable for its unique structural features that integrate an indole moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic areas.

  • Molecular Formula : C23H24N2O4
  • Molecular Weight : 392.448 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 656.4 °C at 760 mmHg

These properties indicate a stable compound with significant potential for various chemical reactions, including nucleophilic substitutions and acylation reactions, which can be leveraged to enhance its biological activity.

Anticancer Potential

Preliminary studies suggest that 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid exhibits antiproliferative effects against various cancer cell lines. The indole structure is commonly associated with diverse pharmacological properties, including anti-inflammatory and neuroprotective effects, which may be enhanced by the benzyloxy group that improves lipophilicity and bioavailability .

Research indicates that this compound may interact with specific protein targets involved in cancer pathways. For instance, it has shown potential in inhibiting microtubule assembly, which is critical in cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, confirming their role as apoptosis-inducing agents .

In Vitro Studies

A study involving the screening of various derivatives of indole-based compounds highlighted the effectiveness of similar structures in inhibiting cancer cell growth. The compound was evaluated for its impact on cellular morphology and apoptosis induction at varying concentrations, with significant findings at 1.0 μM leading to morphological changes and increased caspase-3 activity .

Structure-Activity Relationship (SAR)

The unique combination of functionalities in 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid allows for diverse modifications aimed at enhancing therapeutic efficacy. SAR studies have shown that the presence of electron-donating groups can significantly improve anti-inflammatory activity, suggesting a pathway for developing more potent analogs .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-acetyl-1H-indol-1-yl)acetateIndole core with ethoxy groupAntiviral activity
4-Piperidinecarboxylic acid derivativesVariations on piperidine ringAntimicrobial activity
2-(2,3-dihydro-1H-indol-3-yl)ethan-1-aminesIndole linked to piperazineAntiproliferative effects

This table illustrates the versatility of indole derivatives in medicinal chemistry while emphasizing the distinct biological properties conferred by the unique structure of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid.

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